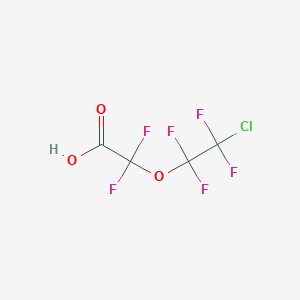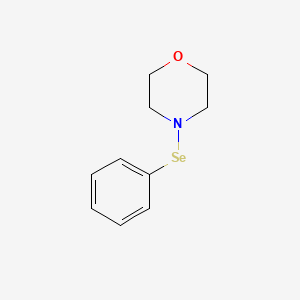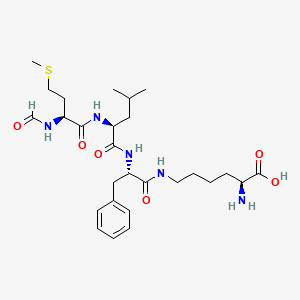
1,1'-Dimethyl-2,2',6,6'-tetraphenyl-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is a complex organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two bipyridine units, each substituted with dimethyl and tetraphenyl groups, and is stabilized as a dichloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Substitution with Phenyl Groups: The bipyridine core is then subjected to a Friedel-Crafts alkylation reaction to introduce the phenyl groups at the 2,2’,6,6’ positions.
Methylation: The resulting tetraphenylbipyridine is methylated using methyl iodide or a similar methylating agent.
Formation of Dichloride Salt: The final step involves the conversion of the methylated product into its dichloride salt form using hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridine core. The bipyridine units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, electronic devices, and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dimethyl-2,2’,6,6’-tetraphenylsilole: Similar in structure but contains silicon atoms instead of nitrogen.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone core with phenyl substitutions.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Contains a similar phenyl substitution pattern but with different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridine core, which allows for versatile coordination chemistry and electronic properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in multiple research fields.
Propiedades
| 83133-31-7 | |
Fórmula molecular |
C36H30Cl2N2 |
Peso molecular |
561.5 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C36H30N2.2ClH/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
VZROZCIIKCNJRA-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)




